

# A Comprehensive Technical Guide to Niobium(V) Fluoride: Discovery and History

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This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the discovery, history, and fundamental properties of **Niobium(V) fluoride** (NbF<sub>5</sub>). It covers the initial synthesis, key pioneers in its characterization, and a timeline of its scientific development.

## **Discovery and Nomenclature**

The history of **Niobium(V)** fluoride is intrinsically linked to the discovery of its constituent element, niobium. In 1801, English chemist Charles Hatchett discovered a new element in a mineral sample from Connecticut, USA, and named it "columbium".[1][2][3] For decades, there was considerable confusion between columbium and the chemically similar tantalum.[2][3] This ambiguity was resolved in 1846 by German chemist Heinrich Rose, who definitively proved that the two were distinct elements.[2][3] He named the element niobium, after Niobe, the daughter of the Greek mythological figure Tantalus, a nod to the element's close relationship with tantalum.[2] The name niobium was officially adopted by the International Union of Pure and Applied Chemistry (IUPAC) in 1950.[4]

The first successful synthesis of **Niobium(V) fluoride** was achieved by Otto Ruff and Julian Zedner at the Technical University of Danzig.[5] Their groundbreaking work was submitted for publication on January 15, 1909.[5] Some sources also credit this discovery to Ruff and Schiller in publications from 1909 and 1911.[6][7]

## **Early and Modern Synthesis**



The pioneering synthesis of **Niobium(V) fluoride** by Ruff and his colleagues involved two primary methods.[6][7] The first was the direct fluorination of niobium metal with elemental fluorine.[6][7] The second approach involved the reaction of Niobium(V) chloride (NbCl<sub>5</sub>) with anhydrous hydrogen fluoride (HF).[5][6][7]

Over the years, these fundamental methods have been refined, and alternative synthetic routes have been developed.[6][7] A notable alternative method is the reaction of elemental niobium with tin(II) fluoride (SnF<sub>2</sub>) in a nitrogen stream at temperatures between 400 and 500 °C.[5]

The most common modern methods for producing high-purity **Niobium(V) fluoride** still rely on the direct fluorination of niobium metal.[6][7][8]

## **Physicochemical Properties**

**Niobium(V) fluoride** is a colorless, hygroscopic solid that is highly reactive.[5][6][9] It readily reacts with water and ethanol through solvolysis and is sparingly soluble in carbon disulfide and chloroform.[5] In the solid state, it exists as a tetramer, with the formula [NbF<sub>5</sub>]<sub>4</sub>, forming a ring structure where four niobium atoms are arranged in a nearly equilateral parallelogram.[5] [9] The crystal structure is monoclinic with the space group C2/m.[5]

## **Quantitative Data Summary**

The following table summarizes the key quantitative properties of **Niobium(V) fluoride** as reported in the literature.

Property	Value	References
Molar Mass	187.90 g/mol	[5]
Density	3.293 g/cm <sup>3</sup>	[5][9]
Melting Point	78.9 °C (352.1 K)	[5][6]
Boiling Point	233.3 °C (506.5 K)	[5][6]

# **Experimental Protocols**



This section details a modern experimental protocol for the synthesis of **Niobium(V) fluoride** via direct fluorination, based on the work of Möbs and Kraus (2023).[6][8]

## Synthesis of Niobium(V) Fluoride by Direct Fluorination

Objective: To synthesize high-purity **Niobium(V) fluoride** from niobium metal and elemental fluorine.

#### Materials:

- Niobium metal sheets
- Elemental fluorine (diluted)
- Argon gas (for purging)
- Corundum boat
- Tube furnace
- · Metal Schlenk line
- PFA U-trap
- Perfluoropolyether

#### Procedure:

- Place niobium metal sheets into a corundum boat.
- Position the corundum boat inside a tube furnace.
- Connect one end of the furnace's inner corundum tube to a metal Schlenk line. This allows for evacuation, purging with argon, and a controlled supply of fluorine.
- Evacuate the system and then purge with argon gas to remove any residual air and moisture.
- Heat the furnace to 473 K (200 °C).

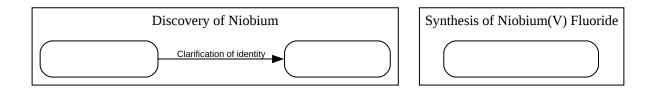


- Introduce a stream of dilute elemental fluorine over the heated niobium metal.
- The volatile **Niobium(V) fluoride** product will sublime.
- Collect the sublimed **Niobium(V) fluoride** in a PFA U-trap cooled to a suitable temperature.
- Pass any unreacted fluorine and gaseous byproducts through a gas wash bottle containing perfluoropolyether before venting to an appropriate absorber.
- Once the reaction is complete, cool the apparatus to room temperature under an inert atmosphere.
- The pure, colorless crystals of **Niobium(V) fluoride** can then be recovered from the U-trap.

Characterization: The purity of the synthesized **Niobium(V) fluoride** can be confirmed using powder X-ray diffraction (PXRD), Infrared (IR) spectroscopy, and Raman spectroscopy.[6][8]

## **Visualizations**

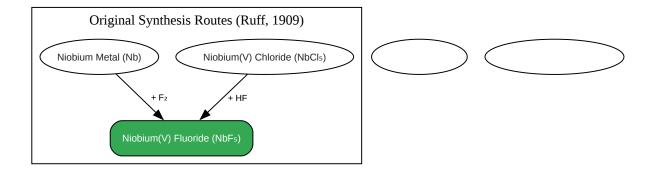
The following diagrams illustrate the historical timeline of the discovery and key synthesis pathways of **Niobium(V) fluoride**.



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Caption: A timeline of the discovery of Niobium and the first synthesis of **Niobium(V) fluoride**.





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Caption: The original synthetic pathways to Niobium(V) fluoride as developed by Otto Ruff.

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